molecular formula C5H8FNO4 B13416476 (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid

(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid

Cat. No.: B13416476
M. Wt: 165.12 g/mol
InChI Key: TWWCVGNMYCSRFX-NFJMKROFSA-N
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Description

(2R)-2-Amino-3-fluoro-4-methoxy-4-oxobutanoic acid is a fluorinated amino acid derivative characterized by its stereospecific configuration and functional group diversity. Its structure includes:

  • A chiral center at the C2 position (R-configuration).
  • A methoxy group and an oxo group at C4, influencing lipophilicity and reactivity.

This compound is structurally analogous to naturally occurring amino acids but modified to study fluorine’s role in biochemical interactions.

Properties

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C5H8FNO4/c1-11-5(10)2(6)3(7)4(8)9/h2-3H,7H2,1H3,(H,8,9)/t2?,3-/m0/s1

InChI Key

TWWCVGNMYCSRFX-NFJMKROFSA-N

Isomeric SMILES

COC(=O)C([C@@H](C(=O)O)N)F

Canonical SMILES

COC(=O)C(C(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the asymmetric synthesis starting from chiral precursors. The process may include steps such as fluorination, methoxylation, and the introduction of the amino group under controlled conditions. For example, the fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or microbial fermentation to achieve high enantioselectivity and yield

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Used in the development of new materials with unique properties due to the presence of fluorine and methoxy groups.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by forming stable complexes with the active site.

Comparison with Similar Compounds

Fluorine vs. Hydroxyl/Phosphonooxy Groups

  • The C3-fluoro substituent in the target compound increases electronegativity and resistance to oxidative metabolism compared to the C3-hydroxyl group in (3R)-3-hydroxy-2-oxo-4-(phosphonooxy)butanoic acid . This makes the fluorinated analog more suitable for in vivo studies requiring prolonged stability.

Aromatic vs. Aliphatic Substituents

  • The phenyl group in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid introduces steric bulk and π-π stacking interactions, which are absent in the target compound. This difference may influence binding affinity in enzyme-active sites or receptor targets.

Stereochemical Considerations

  • The R-configuration at C2 in the target compound contrasts with the S-configuration at C4 in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid . Such stereochemical variations can drastically alter biological activity and selectivity.

Biological Activity

(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid is a synthetic compound belonging to the class of α-amino acids. Its unique structure, which includes an amino group, a fluorine atom, a methoxy group, and a keto functionality, positions it as a compound of interest in biochemical and pharmaceutical research. This article explores its biological activity, synthesis methods, interaction with biological targets, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8FNO4_4
  • Molecular Weight : Approximately 179.12 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cell membranes. The methoxy group and keto functionality contribute to its reactivity in various biochemical pathways.

Biological Activity

Research indicates that (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid exhibits significant biological activity. Key findings include:

  • Enzyme Interaction : The compound has been evaluated for its potential to interact with enzymes involved in metabolic pathways. Computer-aided predictions suggest it may inhibit specific enzymes, making it a candidate for further pharmacological studies.
  • Transamination and Decarboxylation Reactions : As an α-amino acid, it can participate in transamination reactions, where the amino group is transferred to a keto acid, forming new amino acids. Additionally, it can undergo decarboxylation, leading to the formation of amines.
  • Molecular Docking Studies : Interaction studies utilizing molecular docking techniques have begun to elucidate how this compound binds to various biological targets, providing insights into its pharmacodynamics and potential therapeutic effects.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodology
Enzyme inhibitionMolecular docking and in vitro assays
Interaction with metabolic pathwaysComputer-aided predictions
Potential therapeutic applicationsPharmacological evaluations

Case Study: Enzyme Inhibition

In a recent study, (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid was found to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. The study utilized high-throughput screening methods to identify its activity against various targets.

Synthesis Methods

The synthesis of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid can be achieved through several methods:

  • Chemical Synthesis : Utilizing starting materials that contain the necessary functional groups.
  • Biochemical Methods : Employing enzymatic reactions to produce the compound from simpler precursors.

Potential Applications

The unique structural features of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid suggest potential applications in several fields:

  • Pharmaceutical Development : As a lead compound for developing new therapeutic agents targeting metabolic disorders.
  • Biochemical Research : Investigating its role in enzyme interactions and metabolic pathways.

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